molecular formula C22H29N5O2 B5524999 4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine

4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine

Cat. No.: B5524999
M. Wt: 395.5 g/mol
InChI Key: FVRQUZHXWOXGAC-UHFFFAOYSA-N
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Description

4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.23212518 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis of novel compounds derived from related chemical structures, highlighting the potential of these compounds in various applications, including anti-inflammatory, analgesic agents, and inhibitors. For example, a study detailed the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, which were evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Another research explored conformationally restricted butyrophenones, revealing insights into the structural prerequisites for antipsychotic potential and highlighting the role of chemical synthesis in drug discovery (Raviña et al., 2000).

Pharmacological Applications

Some studies have aimed at discovering new pharmacologically active compounds among certain chemical structures, including piperidine derivatives, to identify potential antiarrhythmic, antiaggregatory, and antiserotonin activities. A particular focus has been on compounds that show greater NHE-inhibiting activity than existing drugs, offering insights into the development of new therapeutic agents (Zhukovskaya et al., 2017).

Molecular Interaction Studies

Research in this area includes quantum chemical and molecular dynamic simulation studies to predict the inhibition efficiencies of certain piperidine derivatives on the corrosion of iron. These studies provide a theoretical basis for understanding the interactions at the molecular level, which can inform the design of more efficient inhibitors (Kaya et al., 2016).

Antimicrobial and Antitumor Activity

Several studies have synthesized and evaluated the antimicrobial and antitumor activities of new compounds. For instance, the synthesis of new pyridine derivatives and their evaluation against various strains of bacteria and fungi showcased the potential for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Additionally, the exploration of polymethoxylated fused pyridine ring systems as antitumor agents against different tumor cell lines underlined the importance of chemical synthesis in the search for new cancer treatments (Rostom, Hassan, & El-Subbagh, 2009).

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-17-23-20(25-9-4-3-5-10-25)16-21(24-17)26-11-13-27(14-12-26)22(28)18-7-6-8-19(15-18)29-2/h6-8,15-16H,3-5,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRQUZHXWOXGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.